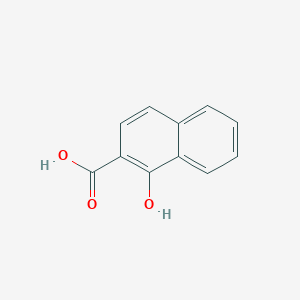

1-Hydroxy-2-naphthoic acid

Description

Overview of Naphthoic Acids and Derivatives in Scholarly Contexts

Naphthoic acids are a class of organic compounds characterized by a naphthalene (B1677914) ring substituted with one or more carboxyl groups. hmdb.ca These structures are fundamental building blocks in organic synthesis and are noted for their presence in various bioactive natural products and pharmaceutical compounds. google.com The rigid, aromatic, and planar nature of the naphthalene core, combined with the reactive carboxylic acid group, allows for the synthesis of a wide array of complex derivatives. google.comnih.gov

In academic research, naphthoic acid derivatives are explored for a multitude of purposes. They serve as precursors for synthesizing dyes, polymers, and agrochemicals. researchgate.nettandfonline.com Their unique photophysical properties make them candidates for photosensitizers and luminescent materials. researchgate.net Furthermore, the biological activity of many naphthoic acid derivatives has led to their investigation as potential therapeutic agents, particularly as enzyme inhibitors and receptor modulators in drug discovery. nih.govmdpi.com The ability to modify the naphthalene ring with various functional groups allows for the fine-tuning of their chemical, physical, and biological properties, making them a versatile scaffold in medicinal chemistry and materials science. cymitquimica.com

Historical Perspectives on 1-Hydroxy-2-naphthoic Acid Research

The synthesis of hydroxy naphthoic acids, including this compound, has its roots in the well-established Kolbe-Schmitt reaction, a method dating back to the 19th century for carboxylating phenolates. google.com While effective, applying this reaction to naphthols presented challenges, particularly in achieving high yields and purity due to the sensitivity of the reactants to water and air oxidation. google.com A 1965 patent describes a process for preparing this compound by reacting alpha-naphthol with potassium hydroxide (B78521) and then with carbon dioxide under anhydrous conditions in a dibutyl carbitol diluent. google.com

Early research often focused on the fundamental synthesis and characterization of the compound and its simple derivatives. For instance, a 1959 paper in The Journal of Organic Chemistry detailed the synthesis of 7-halogenated derivatives of this compound, highlighting the interest in creating a library of related structures for further study. acs.org These foundational studies established the chemical reactivity of the molecule and paved the way for its use as an intermediate in the synthesis of more complex substances, such as azo and triphenylmethane (B1682552) dyes.

Current Research Significance and Emerging Trends for this compound

In recent years, research on this compound has diversified significantly, driven by a deeper understanding of its chemical and physical properties. Key areas of current investigation include materials science, environmental science, and biochemistry.

Materials Science and Crystal Engineering: A significant trend is the use of this compound (often abbreviated as HNA) in the field of crystal engineering to form pharmaceutical cocrystals. ebi.ac.ukresearchgate.net Cocrystals are crystalline structures composed of two or more different molecules in the same crystal lattice, which can alter the physicochemical properties of an active pharmaceutical ingredient (API). nih.gov Studies have successfully prepared cocrystals of HNA with various compounds, including caffeine (B1668208) and pyrazinecarboxamide, to study hydrogen bonding networks and create novel solid forms. nih.govacs.org Researchers have synthesized and analyzed novel cocrystals with N-containing heteroaromatics, revealing that weak interactions, in addition to strong hydrogen bonds, play a crucial role in the self-assembly of stable, multidimensional supramolecular architectures. mdpi.com The compound's fluorescent properties are also under investigation for developing new luminescent materials. researchgate.net

Environmental and Biochemical Significance: this compound is recognized as a key metabolite in the biodegradation of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) pollutant. nih.govselleckchem.comebi.ac.uk Microorganisms, such as species of Pseudomonas, Nocardioides, and Alcaligenes, break down phenanthrene through metabolic pathways where this compound is a central intermediate. ebi.ac.ukoup.comnih.govmicrobiologyresearch.org This has spurred research into the enzymes responsible for its formation and subsequent degradation. Specifically, the enzyme 1-hydroxy-2-naphthoate (B8527853) dioxygenase, which cleaves the aromatic ring, has been purified and characterized from several bacterial strains. nih.govnih.govasm.org These studies are vital for bioremediation applications aimed at cleaning up PAH-contaminated environments. asm.org The compound's photochemical properties have also been noted for their potential use in wastewater treatment to degrade organic pollutants. biosynth.com

Advanced Synthesis and Photophysics: Modern synthetic chemistry continues to find new ways to create derivatives of this compound. A 2023 study reported a novel method for synthesizing its esters via an unexpected Lewis-acid-mediated acyl shift, allowing access to new substitution patterns. nih.govacs.org The photophysical properties of the molecule are also a subject of intense academic scrutiny. Research has explored its fluorescence and phosphorescence characteristics, which are influenced by factors like solvent, pH, and concentration. nih.govresearchgate.netnih.gov These studies delve into phenomena such as excited-state intramolecular proton transfer (ESIPT), which is crucial for designing molecular probes and sensors. researchgate.netdntb.gov.ua

Interactive Data Table: Research Focus Areas

Click to view a summary of current research trends

| Research Area | Focus of Study | Key Findings & Significance | Source |

|---|---|---|---|

| Materials Science | Formation of cocrystals with APIs and other molecules. | Creates new solid forms with potentially altered physicochemical properties; explores complex hydrogen bonding networks. | nih.govacs.orgmdpi.com |

| Environmental Science | Role as a metabolite in the microbial degradation of phenanthrene. | Key intermediate in bioremediation pathways; study of enzymes like 1-hydroxy-2-naphthoate dioxygenase. | oup.comnih.govasm.org |

| Organic Synthesis | Development of new synthetic routes to its derivatives. | Enables access to novel molecular structures and substitution patterns for various applications. | nih.govacs.org |

| Photophysics | Investigation of fluorescence, phosphorescence, and excited-state proton transfer (ESIPT). | Fundamental understanding for the design of fluorescent probes, sensors, and other light-emitting materials. | nih.govresearchgate.netdntb.gov.ua |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJCQDRGABAVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058937 | |

| Record name | 1-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Hydroxy-2-naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-48-6 | |

| Record name | 1-Hydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LZ3R07L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Hydroxy 2 Naphthoic Acid

Established Synthetic Routes to 1-Hydroxy-2-naphthoic Acid

A novel synthetic route to esters of this compound involves a Lewis acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.govtandfonline.comtandfonline.com This rearrangement provides access to substitution patterns that are otherwise difficult to achieve. nih.gov The reaction is initiated by a Lewis acid, which facilitates the opening of the oxa-bridge in the oxabenzonorbornadiene substrate to form a carbocation intermediate. nih.gov Specifically, the proposed mechanism involves the formation of an allylic and benzylic carbocation. nih.gov Following this, a 1,2-acyl shift occurs, and subsequent rearomatization through proton loss leads to the formation of the this compound ester. nih.gov

The choice of Lewis acid and reaction conditions significantly influences the yield of the product. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as a particularly effective Lewis acid for this transformation. chemrxiv.org Optimization studies have shown that reaction conditions, such as solvent and temperature, play a crucial role in maximizing the yield. nih.gov

Table 1: Optimization of Lewis Acid-Mediated Rearrangement

| Entry | Lewis Acid | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | InCl₃ | DCE | rt | 59% chemrxiv.org |

| 2 | Cu(OTf)₂ | DCE | rt | 68% chemrxiv.org |

| 3 | BF₃·OEt₂ | DCE | rt | 75% chemrxiv.org |

| 4 | BF₃·OEt₂ | PhMe | 80 °C | 87% nih.gov |

| 5 | BF₃·OEt₂ (1.00 mmol scale) | PhMe | 80 °C | 84% chemrxiv.org |

This methodology is noted for its ability to produce this compound esters bearing functionalities like para-nitro-arene or halogens, which have been challenging to synthesize using other methods. nih.gov

This compound is a known intermediate in the biodegradation of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon. chemicalbook.comnih.gov Certain microorganisms metabolize phenanthrene through specific pathways where this compound is a key xenobiotic metabolite. nih.gov For instance, clones of Pseudomonas putida NCIB 9816 are capable of transforming phenanthrene into this compound. chemicalbook.com In the degradation pathway studied in Burkholderia sp. C3, phenanthrene undergoes initial 3,4-C dioxygenation, leading to the formation of this compound. sbmu.ac.ir This intermediate is then further metabolized, converging into naphthalene-1,2-diol, which subsequently undergoes ring cleavage. sbmu.ac.ir

A well-established method for preparing this compound is through the carboxylation of a naphthalene (B1677914) derivative, specifically alpha-naphthol. This process is a variation of the Kolbe-Schmitt synthesis. researchgate.net The synthesis involves reacting alpha-naphthol with potassium hydroxide (B78521) in the presence of an inert diluent such as dibutyl carbitol to form potassium alpha-naphtholate. researchgate.net The water generated during this step is removed by distillation to ensure the reaction proceeds under substantially anhydrous conditions, as the presence of water can inhibit the subsequent carboxylation. researchgate.net The anhydrous potassium alpha-naphtholate is then reacted with carbon dioxide at temperatures ranging from 50 to 150 °C to yield this compound, which is then recovered from the reaction mixture. researchgate.net

Derivatization Strategies of this compound

Esters of this compound are significant derivatives, and their synthesis can be achieved through multiple strategies. As detailed in section 2.1.1, a modern approach is the direct synthesis of these esters via a Lewis acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides a versatile entry to various ester derivatives. nih.govchemrxiv.org

A more traditional method involves a two-step process starting from this compound itself. First, the acid is converted to its corresponding acid chloride, 1-hydroxy-2-naphthoyl chloride. This is accomplished by refluxing the acid with thionyl chloride in a solvent like light petroleum. uobaghdad.edu.iq The resulting acid chloride is then esterified by refluxing it with the desired alcohol or its sodium derivative to obtain the final ester product. uobaghdad.edu.iq A variety of esters have been prepared using this method. uobaghdad.edu.iq

Table 2: Examples of Esters Synthesized from 1-Hydroxy-2-naphthoyl Chloride

| Ester Group (R) | Melting Point (°C) |

|---|---|

| Methyl (Me) | 157-158 uobaghdad.edu.iq |

| Ethyl (Et) | 141-142 uobaghdad.edu.iq |

| Propyl (Pr) | 149-150 uobaghdad.edu.iq |

| Butyl (Bu) | 79-80 uobaghdad.edu.iq |

| Phenyl (Ph) | 109-110 uobaghdad.edu.iq |

| Benzyl (CH₂Ph) | 67-68 uobaghdad.edu.iq |

While the coordination chemistry of related naphthalene-based compounds is an area of active research, a detailed review of the available literature did not yield specific examples or established methods for the synthesis of metal complexes where this compound itself functions as the primary ligand. Studies have been conducted on isomers like 3-hydroxy-2-naphthoic acid and on derivatives such as Schiff bases formed from other hydroxy-naphthalene compounds, but direct synthetic pathways for metal complexes of this compound are not prominently documented in the searched sources.

Preparation of Metal Complexes with this compound as a Ligand

Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Pd(II))

This compound can be utilized as a ligand in the formation of transition metal complexes, often after modification into a more complex ligand structure such as an azo dye. A series of Ni(II), Cu(II), Zn(II), and Pd(II) complexes have been synthesized using azo dyes derived from this compound. researchgate.netnih.gov For instance, an azo dye synthesized from this compound and sulfaclozine, referred to as Scna, readily forms complexes with these metal ions. researchgate.net Similarly, azo dyes prepared by coupling this compound with sulfadimidine have been used to prepare a range of metal complexes. researchgate.netnih.gov

The general procedure for the synthesis of these complexes involves two main steps. First, the azo dye ligand is prepared. This is typically achieved by diazotizing an aromatic amine (like a sulfa drug) and then coupling the resulting diazonium salt with this compound in an alkaline solution. researchgate.netnih.gov The second step is the complexation reaction, where a hot alcoholic solution of the respective metal salt (e.g., NiCl₂, Cu(NO₃)₂, Zn(CH₃COO)₂, PdCl₂) is mixed with a saturated alcoholic solution of the azo dye ligand. nih.gov The resulting mixtures are typically heated to facilitate the formation of the complexes, which then precipitate out of the solution. nih.gov

Characterization of these complexes using various analytical techniques such as elemental analysis, IR spectroscopy, and magnetic susceptibility measurements suggests different geometries depending on the metal ion. For example, in the case of the sulfaclozine-derived azo dye (Scna), the proposed structures are distorted octahedral for the Ni(II) and Zn(II) complexes, distorted tetrahedral for a dinuclear Cu(II) complex, and distorted square planar for the Pd(II) complex. researchgate.net Molar conductance values for these types of complexes are generally low, indicating their non-electrolytic nature. nih.gov The thermal decomposition of these complexes has also been studied, with some serving as precursors for the synthesis of metal oxide nanoparticles, such as NiO and CuO. nih.gov

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Ni(II) | Sulfaclozine Azo Dye (Scna) | Distorted Octahedral | researchgate.net |

| Cu(II) | Sulfaclozine Azo Dye (Scna) | Distorted Tetrahedral (dinuclear) | researchgate.net |

| Zn(II) | Sulfaclozine Azo Dye (Scna) | Distorted Octahedral | researchgate.net |

| Pd(II) | Sulfaclozine Azo Dye (Scna) | Distorted Square Planar | researchgate.net |

Organotin(IV) Derivatives

Organotin(IV) derivatives of this compound have been synthesized and characterized. Specifically, monobutyltin(IV) derivatives have been prepared by reacting monobutyltin (B1198712) triisopropoxide with this compound in varying molar ratios. researchgate.net This reaction leads to the formation of derivatives with different stoichiometries, such as 1:1, 1:2, 1:3, and 2:1 (monobutyltin:ligand). researchgate.net

The synthesis is carried out by mixing the reactants in a suitable solvent, and the resulting organotin(IV) derivatives are typically solids. researchgate.net These compounds have been characterized using elemental analysis, as well as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. researchgate.net The spectroscopic data helps in determining the coordination mode of the this compound ligand to the tin atom.

The general reaction for the synthesis of these derivatives can be represented as:

BuSn(OPr^i)3 + n HOC{10}H_6COOH -> Products (where n = 1, 2, 3)

The resulting products include compounds with the general formulas [BuSn(L)(OPr^i)], [BuSn(LH)₂(OPr^i)], [BuSn(LH)₃], and [(BuSn)₂L(OPr^i)₄], where L represents the dianion and LH represents the monoanion of this compound. researchgate.net These derivatives are noted to be insoluble in water and exhibit low molar conductance values. researchgate.net

Iron(III) and Antimony(III) Derivatives

Several iron(III) and antimony(III) derivatives of this compound have been successfully prepared. rsc.org The synthesis involves the reaction of iron(III) or antimony(III) triisopropoxide with this compound in a benzene (B151609) medium. rsc.org These reactions are performed with varying stoichiometric ratios of the metal alkoxide to the carboxylic acid, specifically 1:1, 1:2, and 1:3. rsc.org

The general reaction can be described as an alcoholysis, where the isopropoxide groups on the metal are replaced by the naphthoate ligand, liberating isopropanol (B130326). The progress of the reaction can be monitored by quantifying the amount of isopropanol produced. The resulting iron(III) and antimony(III) derivatives are obtained as colored solids, with some exhibiting hygroscopic properties. rsc.org

These compounds have been characterized by elemental analysis and spectroscopic methods, including IR and proton NMR (PMR) spectroscopy, to confirm their composition and structure. rsc.org

| Reactants | Stoichiometric Ratios (Metal Alkoxide:Acid) | Reaction Medium | Product Characteristics | Reference |

|---|---|---|---|---|

| Iron(III) triisopropoxide + this compound | 1:1, 1:2, 1:3 | Benzene | Colored solids, some hygroscopic | rsc.org |

| Antimony(III) triisopropoxide + this compound | 1:1, 1:2, 1:3 | Benzene | Colored solids, some hygroscopic | rsc.org |

Formation of Azo Dyes from this compound

This compound is a well-established coupling component in the synthesis of azo dyes. orgsyn.org Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), the azo group. researchgate.netnih.gov The synthesis of an azo dye is a two-step process involving diazotization followed by an azo coupling reaction. google.com

In the first step, a primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (typically in an ice bath) to form a diazonium salt. researchgate.netnih.gov

In the second step, the diazonium salt, which acts as an electrophile, is added to a solution of this compound (the coupling component). researchgate.netnih.gov The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich naphthalene ring system of this compound. This reaction is typically carried out in an alkaline solution, as the phenoxide ion of the naphthoic acid is a more powerful activating group than the hydroxyl group, thus facilitating the coupling. researchgate.netnih.gov The product, an azo dye, precipitates from the reaction mixture and can be collected by filtration. nih.gov

For example, azo dyes have been prepared by coupling the diazonium salts of various sulfa drugs, such as sulfadimidine and sulfaclozine, with this compound. researchgate.netnih.govresearchgate.net These dyes are often intensely colored and can be used as ligands for the formation of metal complexes. researchgate.netnih.govresearchgate.net

Chlorination of this compound

The direct chlorination of this compound is not extensively detailed in the provided search results, but the principles of electrophilic chlorination of related naphthol derivatives can be applied. Naphthols, being electron-rich aromatic compounds, readily undergo electrophilic substitution reactions like chlorination. The hydroxyl group is a strongly activating, ortho-para directing group.

Several methods exist for the electrophilic chlorination of phenols and naphthols. For instance, a system using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in combination with aluminum chloride (AlCl₃) has been developed for the ortho-chlorination of phenols. researchgate.net Another approach involves organocatalytic asymmetric chlorinative dearomatization of naphthols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) to produce chiral naphthalenones. nih.gov

In the context of this compound, the hydroxyl group at the 1-position and the carboxylic acid group at the 2-position will influence the regioselectivity of the chlorination. The powerful activating effect of the hydroxyl group would likely direct the incoming electrophilic chlorine to the 4-position of the naphthalene ring. The reaction conditions, such as the choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) and solvent, would be crucial in controlling the extent of chlorination and the formation of potential side products. Studies on the chlorination of 1-naphthol (B170400) have shown that various chlorinated products can be formed, including 2,4,4-trichloro-1-oxo-1,4-dihydronaphthalene and 2,2,4-trichloro-1-oxo-1,2-dihydronaphthalene, indicating that the reaction can be complex. rsc.org

Functionalization to Other Naphthoic Acid Isomers

This compound derivatives can be synthesized and, under certain conditions, can lead to the formation of other naphthoic acid isomers. A notable methodology involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which serves as a novel route to this compound esters. rsc.org This reaction provides access to substitution patterns that are otherwise difficult to achieve. rsc.org

Interestingly, this reaction pathway can also lead to the formation of other constitutional isomers. For instance, in cases where the oxabenzonorbornadiene substrate has substituents at the C3 position, the formation of 4-hydroxy-1-naphthoic acid esters has been observed as the major product instead of the expected this compound esters. rsc.org The selectivity between the formation of the 1,2-isomer and the 1,4-isomer is rationalized by the electronic properties of the directing substituents on the starting material. rsc.org

This functionalization pathway highlights a sophisticated method for not only synthesizing derivatives of this compound but also for accessing other isomers of hydroxynaphthoic acid through controlled molecular rearrangements. The choice of Lewis acid and the substitution pattern on the oxabenzonorbornadiene precursor are key factors in determining the final product distribution. rsc.org

Mechanistic Investigations of Reactions Involving this compound

Mechanistic studies have provided insight into the formation of this compound derivatives. A significant investigation involves the Lewis-acid-catalyzed acyl shift of an oxabenzonorbornadiene to yield a this compound ester. rsc.org This transformation proceeds through a proposed multi-step mechanism.

The proposed mechanism begins with the coordination of the Lewis acid to the ester group of the oxabenzonorbornadiene. This is followed by the opening of the oxa-bridge, which is considered the product-determining step. rsc.org The regioselectivity of this ring-opening is dictated by the relative stability of the resulting carbocationic intermediates. For the formation of this compound esters, the cleavage occurs to form a stable allylic and benzylic carbocation at the C4 position of the bicyclic system. rsc.org

Following the formation of this carbocation, a 1,2-acyl shift occurs, where the ester group migrates from the C1 to the C2 position. rsc.org This type of acyl shift is consistent with previously observed rearrangements mediated by Lewis acids. The subsequent step involves rearomatization of the naphthalene ring through the loss of a proton. Finally, hydrolytic workup cleaves the bond between the Lewis acid and the hydroxyl group, yielding the final this compound ester product. rsc.org This mechanistic pathway provides a clear rationale for the observed product formation and the influence of substituents on the reaction's outcome. rsc.org

Studies of 1,2-Acyl Shifts

A significant synthetic route to derivatives of this compound involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. acs.orgnih.gov This rearrangement provides a novel method for accessing this compound esters with unique substitution patterns. acs.org The reaction is initiated by a Lewis acid, which coordinates to the ester's carbonyl oxygen, facilitating the opening of the oxa-bridge to form a carbocation intermediate. acs.org

The proposed mechanism involves several key steps:

Oxa-bridge opening: The Lewis acid promotes the cleavage of a C-O bond in the oxabenzonorbornadiene, forming a benzylic and allylic carbocation. acs.org

1,2-Acyl Shift: The acyl group migrates from its initial position to the adjacent carbocation center. This cation-induced migration of an electron-deficient acyl group is a notable aspect of this transformation. acs.org

Rearomatization: The intermediate then loses a proton to regain aromaticity. acs.org

Hydrolysis: A final hydrolytic workup cleaves the bond to the Lewis acid, yielding the this compound ester product. acs.org

The selectivity of the reaction, which determines whether a this compound ester or a 1-hydroxy-4-naphthoic acid ester is formed, is influenced by the electronic properties of substituents on the aromatic ring. acs.org For instance, an electron-donating methoxy (B1213986) group at the C5 position directs the reaction to exclusively form the this compound ester. acs.org

| Reactant Type | Key Transformation | Mediator | Product | Key Finding |

|---|---|---|---|---|

| Oxabenzonorbornadiene | 1,2-Acyl Shift | Lewis Acid | This compound ester | Provides access to novel substitution patterns on the naphthoic acid core. acs.org |

Photochemical Transformations of this compound

The photochemical behavior of this compound derivatives has been investigated, revealing specific transformations under UV irradiation. One notable reaction is the photodecarbonylation of phenyl 1-hydroxy-2-naphthoate (B8527853) (PHN) when isolated in a cryogenic matrix. mdpi.com

Upon irradiation with tunable UV light (in the 235-332 nm range), PHN undergoes decarbonylation, losing a molecule of carbon monoxide (CO). mdpi.com The primary product of this photochemical reaction is 2-phenoxynaphthalen-1-ol. mdpi.com The efficiency of this transformation was found to be dependent on the specific wavelength of the UV light used for excitation. mdpi.com This process demonstrates a pathway for the light-induced structural modification of the 1-hydroxy-2-naphthoate scaffold.

| Compound | Irradiation Source | Reaction Type | Products | Reference |

|---|---|---|---|---|

| Phenyl 1-hydroxy-2-naphthoate | UV Light (235-332 nm) | Photodecarbonylation | 2-Phenoxynaphthalen-1-ol and Carbon Monoxide | mdpi.com |

Proton Transfer Mechanisms in Excited States

The photophysics of this compound (HNA) are distinct from its structural isomers, particularly regarding excited-state intramolecular proton transfer (ESIPT). acs.orgresearchgate.net ESIPT is a process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation, often resulting in a large Stokes shift (a significant difference between the absorption and emission maxima). ias.ac.in

Research has consistently shown that this compound does not typically undergo ESIPT. acs.orgresearchgate.net Instead, it exhibits a normal fluorescence pattern. acs.orgias.ac.in This behavior is in stark contrast to its isomer, 3-hydroxy-2-naphthoic acid, which is known to exhibit dual emission resulting from an efficient ESIPT process. researchgate.netias.ac.in The absence of ESIPT in this compound is attributed to the specific positioning of the hydroxyl and carboxylic acid groups, which is less favorable for the proton transfer reaction in the excited state. acs.org

Interestingly, the introduction of a strong electron-withdrawing group can alter this behavior. For example, 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) is conducive to ESIPT, unlike its parent compound. researchgate.net This indicates that the electronic landscape of the molecule plays a critical role in facilitating or inhibiting the excited-state proton transfer mechanism. researchgate.net Similarly, esters like phenyl 1-hydroxy-2-naphthoate also exhibit only normal fluorescence, further supporting the observation that the 1,2-substitution pattern is not primed for ESIPT. mdpi.comias.ac.in

| Compound | Observed Photophysical Behavior | Key Characteristic | Reference |

|---|---|---|---|

| This compound (HNA) | Normal Fluorescence | Does not undergo ESIPT. acs.orgresearchgate.net | acs.orgresearchgate.net |

| 3-Hydroxy-2-naphthoic acid | Dual Emission | Undergoes efficient ESIPT. researchgate.netias.ac.in | researchgate.netias.ac.in |

| Phenyl 1-hydroxy-2-naphthoate | Normal Fluorescence | Does not undergo ESIPT. mdpi.comias.ac.in | mdpi.comias.ac.in |

| 4-Nitro-1-hydroxy-2-naphthoic acid | ESIPT Observed | The nitro group's electron-withdrawing nature facilitates proton transfer. researchgate.net | researchgate.net |

Biological and Biomedical Research on 1 Hydroxy 2 Naphthoic Acid

Antimicrobial Activities of 1-Hydroxy-2-naphthoic Acid and its Derivatives

This compound and its derivatives have been the subject of research for their biocidal properties, including antibacterial and antifungal activities. researchgate.net Naphthalene (B1677914) derivatives, in general, are recognized for their potential as antimicrobial agents against a range of human pathogens. researchgate.net Studies have explored various synthetic derivatives, such as organotin compounds and metal complexes, to evaluate and enhance their antimicrobial efficacy compared to the parent compounds. researchgate.netsemanticscholar.orgresearchgate.net

For instance, monobutyltin (B1198712) (IV) derivatives of this compound have demonstrated enhanced biocidal activities compared to the corresponding ligand. researchgate.net Similarly, polymers incorporating naphthoic acid have been developed, showing potent activity against multi-drug resistant gram-negative bacteria by disrupting their cell membranes. nih.gov Research into naphtho-triazole derivatives has also indicated promising antibacterial and antifungal effects. umsha.ac.ir The introduction of different chemical moieties, such as in the synthesis of 2-(1'/2'-hydroxynaphthyl)benzoxazoles and their metal complexes, has been shown to yield compounds with significant antifungal properties. semanticscholar.org

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net These bacteria are frequently used as model organisms in antimicrobial studies. nih.govnih.govrsc.org

Organotin derivatives, specifically monobutyltin (IV) compounds of this compound, were screened for their antibacterial activity by determining their Minimum Inhibitory Concentration (MIC) values against S. aureus and E. coli. researchgate.net Facial amphiphilic polymers derived from naphthoic acid also displayed potent antibacterial activity against various multi-drug resistant Gram-negative pathogens, including E. coli. nih.gov Furthermore, metal complexes of 2-(1'/2'-hydroxynaphthyl)benzoxazoles were tested against Bacillus subtilis, E. coli, and S. aureus. semanticscholar.org Studies on 2-hydroxymethyl-1-naphthol diacetate (TAC), a naphthol derivative, also showed it possesses potent antimicrobial activity against several bacteria. nih.gov

| Derivative Type | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| Monobutyltin (IV) Derivatives | Staphylococcus aureus | Screened for MIC | researchgate.net |

| Monobutyltin (IV) Derivatives | Escherichia coli | Screened for MIC | researchgate.net |

| Naphthoic Acid-Based Polymers | Escherichia coli | Potent Activity | nih.gov |

| Metal Complexes of 2-(1'-hydroxynaphthyl)benzoxazole | Staphylococcus aureus | Tested for MIC | semanticscholar.org |

| Metal Complexes of 2-(1'-hydroxynaphthyl)benzoxazole | Escherichia coli | Tested for MIC | semanticscholar.org |

The antifungal properties of this compound derivatives have been investigated against various fungal species, with Aspergillus niger and Candida albicans being common targets in these studies. researchgate.netnih.gov

Research on monobutyltin (IV) derivatives of this compound included screening for antifungal activity against both A. niger and C. albicans by assessing their Minimum Inhibitory Concentration (MIC) values. researchgate.net These derivatives were found to have greater biocidal activity than the ligand alone. researchgate.net Similarly, tributyltin (IV) derivatives have been evaluated for their effectiveness against these same fungal strains. researchgate.net Further studies synthesized metal complexes of 2-(1'-hydroxynaphthyl)benzoxazoles and tested their in vitro antifungal activity against a panel of fungi, including C. albicans and A. niger, using a serial dilution technique. semanticscholar.org The results indicated that a magnesium complex derivative exhibited significant activity against Candida albicans, and a cadmium complex showed good activity against Aspergillus niger. semanticscholar.org

| Derivative Type | Fungal Strain | Observed Activity | Source |

|---|---|---|---|

| Monobutyltin (IV) Derivatives | Aspergillus niger | Enhanced activity compared to ligand | researchgate.net |

| Monobutyltin (IV) Derivatives | Candida albicans | Enhanced activity compared to ligand | researchgate.net |

| Tributyltin (IV) Derivatives | Aspergillus niger | Evaluated for MIC | researchgate.net |

| Tributyltin (IV) Derivatives | Candida albicans | Evaluated for MIC | researchgate.net |

| Magnesium Complex of 2-(1'-hydroxynaphthyl)benzoxazole | Candida albicans | Significant activity | semanticscholar.org |

| Cadmium Complex of 2-(1'-hydroxynaphthyl)benzoxazole | Aspergillus niger | Displayed better activity | semanticscholar.org |

Anti-inflammatory Properties

Research has been conducted into the anti-inflammatory effects of derivatives of this compound. One such derivative, methyl-1-hydroxy-2-naphthoate (MHNA), was evaluated for its ability to inhibit the inflammatory response induced by lipopolysaccharides (LPS) in murine macrophages. nih.gov The study found that MHNA significantly suppressed the production of key inflammatory mediators, including nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

The mechanism behind this anti-inflammatory action involves the downregulation of critical signaling pathways. nih.gov MHNA was shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, as well as the nuclear factor kappa B (NF-κB) pathway. nih.gov By suppressing these pathways, MHNA effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal enzymes in the inflammatory process. nih.gov Other related naphtho-triazole compounds have also been investigated for their potential to inhibit the production of the pro-inflammatory cytokine TNF-α. mdpi.com

Antioxidant Activities

The antioxidant properties of hydroxylated naphthalenes, including structures related to this compound, have been systematically investigated. torvergata.it The position of the hydroxyl group on the naphthalene ring system is a key determinant of antioxidant activity. torvergata.it A comparative analysis of dihydroxynaphthalene (DHN) isomers using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing/antioxidant power) assays revealed that compounds with an α-substitution pattern generally exhibit higher antioxidant power than those with a β-substitution pattern. torvergata.it this compound features a hydroxyl group in an α-position (position 1).

Role as an Endogenous Metabolite

There is some discrepancy in the scientific literature regarding the classification of this compound as an endogenous metabolite. Some chemical suppliers and databases categorize it as an endogenous metabolite. medchemexpress.commedchemexpress.com

However, other detailed metabolic databases, such as the Human Metabolome Database (HMDB), suggest that this compound is not a naturally occurring metabolite in humans. hmdb.ca According to this view, its presence in the body is a result of exposure to the compound itself or its derivatives. hmdb.ca It has been identified in human blood, and in this context, it is considered part of the human exposome—the collection of all environmental exposures an individual experiences over a lifetime. hmdb.ca It is also known to be a product of the microbial transformation of phenanthrene (B1679779). sigmaaldrich.com

Investigations into Potential Mutagenic Effects

Direct studies on the mutagenic effects of this compound are limited; however, research has been conducted on its parent compound, naphthalene, and its primary metabolites, 1-naphthol (B170400) and 2-naphthol, to assess their genotoxicity on human lymphocytes. nih.gov

In a study investigating the effects of naphthalene and its metabolites, DNA fragmentation was used as an indicator of genotoxicity. nih.gov The results from a TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay showed that all tested concentrations of naphthalene and 2-naphthol, and higher concentrations of 1-naphthol, induced significant DNA fragmentation in cultured human lymphocytes. nih.gov These findings suggest that the metabolic precursors and closely related isomers of this compound may cause DNA damage. nih.gov

Interaction with Biological Pathways and Molecular Targets

Recent research has illuminated the interaction of this compound with key biological receptors, particularly the Aryl Hydrocarbon Receptor (AhR). This receptor is a ligand-activated transcription factor known for its role in mediating cellular responses to a variety of environmental compounds, as well as its involvement in immune regulation and maintaining tissue homeostasis.

Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). nih.gov Scientific investigations into the structure-dependent AhR activity of various hydroxyl/carboxy-substituted naphthoic acids have provided detailed insights into this interaction. These studies, conducted in young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells, utilized the expression of Cytochrome P450 family genes, specifically CYP1A1 and CYP1B1, as markers for AhR activation. nih.gov

While this compound (1-HNA) demonstrates AhR agonist activity, it is considered less potent than the related bacterial-derived metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.gov Despite its lower potency, 1-HNA is capable of inducing a maximal, or near-maximal, response for certain AhR-responsive genes. For instance, it can elicit a maximal induction of CYP1B1 in both YAMC and Caco-2 cell lines, a response level comparable to that induced by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov In Caco-2 cells, it also induces a maximal response for CYP1A1. nih.gov

The induction of Cyp1b1 by 1-HNA and other related compounds was shown to be AhR-dependent, as these responses were absent in AhR-deficient YAMC cells created using CRISPR/Cas9 technology. nih.gov Structure-activity relationship analyses have further clarified that for CYP1A1 induction, the presence of one or both 1,4-dihydroxy substituents, significantly enhanced by a 2-carboxyl group, leads to the most potent activity, explaining the higher potency of 1,4-DHNA compared to 1-HNA. nih.gov

| Compound | Cell Line | Target Gene | Potency vs. 1,4-DHNA | Maximal Response Level |

|---|---|---|---|---|

| This compound (1-HNA) | YAMC & Caco-2 | CYP1B1 | Less Potent | Maximal (TCDD-like) |

| This compound (1-HNA) | Caco-2 | CYP1A1 | Less Potent | Maximal (TCDD-like) |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | YAMC & Caco-2 | CYP1A1 & CYP1B1 | Most Potent | Maximal (TCDD-like) |

| 1-Naphthoic acid (1-NA) | YAMC | Cyp1b1 | Significantly Less Potent | Minimal Induction |

| 2-Naphthoic acid (2-NA) | YAMC | Cyp1b1 | Significantly Less Potent | Minimal Induction |

Influence on Metabolic Processes

This compound is recognized as a key intermediate metabolite in the microbial degradation of phenanthrene. It is a xenobiotic metabolite, meaning it is a foreign substance that the body metabolizes. Specifically, microorganisms utilize enzymes such as 1-hydroxy-2-naphthoate (B8527853) dioxygenase to break down polycyclic aromatic hydrocarbons like phenanthrene, with this compound being a crucial product in this bioremediation pathway.

Application in Development of Pharmaceuticals

In the realm of pharmaceutical sciences, this compound (HNA) is primarily utilized in the field of crystal engineering. It serves as a salt-forming acid and is widely used in the preparation of pharmaceutical co-crystals. nih.govresearchgate.net Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals with an active pharmaceutical ingredient (API) can alter its physicochemical properties, such as solubility, stability, and dissolution rate, without changing the chemical structure of the API itself. acs.org

Research has demonstrated the successful preparation of co-crystals of this compound with various APIs, including pyrazinecarboxamide and caffeine (B1668208). researchgate.net These studies focus on understanding the hydrogen bonding networks and creating novel solid forms of drugs. The ability of this compound to form robust intermolecular bonds, such as the common acid-pyridine heterosynthon, makes it a valuable component in designing stable and diverse supramolecular architectures in co-crystals. mdpi.com By modifying an API's solid-state properties through co-crystallization with this compound, pharmaceutical developers can potentially enhance a drug's performance.

Bioremediation and Environmental Studies of 1 Hydroxy 2 Naphthoic Acid

Role as a Polyaromatic Hydrocarbon (PAH) Decomposition Product

1-Hydroxy-2-naphthoic acid is recognized as a xenobiotic metabolite produced during the biodegradation of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779) by various microorganisms. nih.gov Its formation is a critical step in the complex biochemical pathways that break down these environmental pollutants.

Phenanthrene, a three-ring PAH, is a model compound for studying the microbial metabolism of more complex and carcinogenic PAHs. oup.com Its biodegradation by a diverse range of bacteria commonly proceeds through the formation of this compound. oup.comosdd.netnih.gov The initial step involves a dioxygenase enzyme that attacks the phenanthrene molecule, typically at the 3,4-carbon positions, leading to the formation of a dihydrodiol. nih.govresearchgate.net This intermediate is then further metabolized to this compound. nih.govresearchgate.netnih.gov

Numerous bacterial species have been identified that facilitate this transformation. For instance, Stenotrophomonas maltophilia C6 degrades phenanthrene through initial dioxygenation at the 3,4-positions, which dominantly leads to this compound. nih.gov Similarly, Alcaligenes sp. strain PPH, Arthrobacter phenanthrenivorans, and various species of Pseudomonas, Nocardioides, and Mycobacterium also degrade phenanthrene via this key intermediate. osdd.netoup.comnih.gov The presence of this compound is a hallmark of the upper pathway of phenanthrene degradation in many aerobic bacterial systems. osdd.net

The following table summarizes various microorganisms and their role in the formation of this compound from phenanthrene.

| Microorganism | Key Finding Related to this compound Formation | Reference |

|---|---|---|

| Arthrobacter sulphureus RKJ4, Brevibacterium sp. HL4, Pseudomonas sp. DLC-P11 | Degrade phenanthrene via the formation of this compound. | osdd.net |

| Stenotrophomonas maltophilia C6 | Dominant degradation pathway for phenanthrene involves 3,4-dioxygenation leading to this compound. | nih.gov |

| Alcaligenes sp. strain PPH | Metabolizes phenanthrene to this compound as a key intermediate. | oup.comnih.gov |

| Nocardioides sp. strain KP7 | Produces this compound during phenanthrene degradation. | nih.gov |

| Sphingobium sp. strain PNB | Initial dioxygenation of phenanthrene at the 3,4-carbon positions leads to the formation of this compound. | nih.gov |

Once formed, this compound is further catabolized by bacteria through distinct metabolic routes. The diversification of these pathways is crucial for the complete mineralization of the parent PAH compound into central metabolic intermediates like those in the TCA cycle. oup.comnih.gov Two primary pathways have been extensively documented: the ortho-cleavage pathway and a route involving oxidative decarboxylation.

One of the major routes for the degradation of this compound is the ortho-cleavage pathway. oup.comresearchgate.net In this pathway, the aromatic ring of this compound is cleaved by a specific dioxygenase enzyme. researchgate.netnih.govnih.gov This enzymatic cleavage occurs between the carbon atoms C-1 and C-2, leading to the formation of trans-2'-carboxybenzalpyruvate. wikipedia.orgethz.ch This ring-fission product is then further metabolized through intermediates such as o-phthalic acid and protocatechuic acid, eventually funneling into the tricarboxylic acid (TCA) cycle. oup.comosdd.netiisc.ac.in This pathway has been identified in various phenanthrene-degrading bacteria, including Nocardioides sp. and Arthrobacter phenanthrenivorans. nih.govnih.gov

The key enzyme responsible for the ortho-cleavage pathway is 1-hydroxy-2-naphthoate (B8527853) dioxygenase (EC 1.13.11.38). wikipedia.orgethz.ch This enzyme is unique because it cleaves a singly hydroxylated aromatic ring, whereas many other ring-cleaving dioxygenases act on doubly hydroxylated compounds. nih.govnih.gov It catalyzes the incorporation of one molecule of molecular oxygen into 1-hydroxy-2-naphthoate, resulting in the ring-cleavage product (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate (also known as trans-2'-carboxybenzalpyruvate). wikipedia.org

Studies on the enzyme from Nocardioides sp. strain KP7 revealed that it is a multimeric protein with a subunit molecular mass of 45 kDa and requires iron (Fe(II)) for its activity. nih.gov The enzyme exhibits a high affinity for its substrate, with an apparent Km value of 10 µM for 1-hydroxy-2-naphthoate. nih.gov The gene encoding this enzyme has been identified and sequenced, and its deduced amino acid sequence differs from other known ring-cleaving dioxygenases. nih.gov

An alternative pathway for this compound metabolism involves an initial oxidative decarboxylation to form 1,2-dihydroxynaphthalene. osdd.netoup.com This reaction is catalyzed by the enzyme this compound hydroxylase. oup.comnih.gov This enzyme is a flavoprotein monooxygenase that requires a cofactor like FAD and a reductant such as NAD(P)H to function. oup.comnih.govnih.gov The resulting 1,2-dihydroxynaphthalene is then channeled into the well-established naphthalene (B1677914) degradation pathway, typically proceeding via salicylic (B10762653) acid and catechol. osdd.netoup.com

In Alcaligenes sp. strain PPH, this hydroxylase was found to be a homodimer, specific for this compound, and distinct from salicylate (B1505791) hydroxylase. oup.comnih.gov However, in Pseudomonas putida strain BS202-P1, it was discovered that a broad-specificity salicylate 1-monooxygenase is responsible for the conversion of this compound to 1,2-dihydroxynaphthalene. nih.gov This enzyme actually showed a higher catalytic efficiency for salicylate than for this compound, suggesting that enzymes from existing pathways can be recruited for the degradation of PAH metabolites. nih.gov

Phenanthrene is frequently used as a structural model for studying the biodegradation of more complex, high-molecular-weight PAHs like chrysene, which contain phenanthrene-like bay- and K-regions. oup.comosdd.net The metabolic pathways and enzymes involved in degrading phenanthrene and its intermediates, such as this compound, provide fundamental insights into the potential for microbial breakdown of these more persistent and often carcinogenic compounds.

Metabolic Pathways of this compound in Bacteria

Sorption and Adsorption Studies for Environmental Remediation

This compound, being a breakdown product of petroleum hydrocarbons, can pose a pollution risk to water sources due to its mobility. research-nexus.net Consequently, research has focused on using low-cost adsorbent materials for its removal from contaminated water and soil as a remediation strategy. research-nexus.netcranfield.ac.uk

Studies have investigated the efficacy of various materials, including biochars derived from agricultural by-products (wheat straw, rice husk, sugarcane), clay minerals (zeolite, montmorillonite), and magnetite. research-nexus.net The primary mechanism for removal in these studies is adsorption, a process where the pollutant adheres to the surface of the adsorbent material. cranfield.ac.uk

Research indicates that clay minerals and magnetite demonstrate greater sorption efficacy for this compound compared to the biochars tested. cranfield.ac.uk Furthermore, enriching biochars and other adsorbents with magnetite has been shown to significantly enhance their adsorption capacity. research-nexus.netcranfield.ac.uk For example, magnetite-enriched zeolite exhibited a maximum adsorption capacity of 0.45 mmol of this compound per gram of adsorbent. research-nexus.net The adsorption process for these materials was found to fit the pseudo-second-order kinetic model, which suggests that chemisorption (involving the formation of chemical bonds) is the dominant mechanism. research-nexus.net

The following interactive table presents the adsorption capacities of various materials for this compound.

| Adsorbent Material | Adsorption Capacity (mmol HNA/g) | Reference |

|---|---|---|

| Sugarcane Biochar (SB) | 0.43 | researchgate.net |

| Wheat Straw Biochar (WSB) | 0.42 | researchgate.net |

| Rice Husk Biochar (RHB) | 0.42 | researchgate.net |

| Zeolite | 0.44 | researchgate.net |

| Montmorillonite | 0.44 | researchgate.net |

| Magnetite | 0.44 | researchgate.net |

| Magnetite-Enriched Zeolite | 0.45 | research-nexus.net |

These findings highlight the potential of using engineered, low-cost adsorbents, particularly those enhanced with magnetite, for the effective remediation of water contaminated with this compound and other similar polar breakdown products of PAHs. research-nexus.netcranfield.ac.uk

Adsorption onto Engineered Materials (e.g., Biochar, Zeolite, Magnetite)

This compound (HNA), a polar and water-soluble breakdown product of polyaromatic hydrocarbons (PAHs) like phenanthrene, presents a contamination risk to water sources due to its high hydrogeological mobility. cranfield.ac.uk Research has focused on adsorption as a cost-effective method for its removal from contaminated water and soil. research-nexus.net Studies have evaluated various low-cost, engineered materials, including biochars derived from agricultural by-products, clay minerals, and iron oxides, for their efficacy in adsorbing HNA. research-nexus.netresearchgate.net

Materials investigated include wheat straw biochar (WSB), rice husk biochar (RHB), sugarcane biochar (SB), zeolite, montmorillonite, and magnetite. research-nexus.net Among these, clay minerals demonstrated greater adsorption capacity than the biochar adsorbents, likely due to their larger available surface area. cranfield.ac.uk

A significant enhancement in adsorption performance was observed with magnetite-enriched materials. research-nexus.net Magnetite-enriched biochars and clays (B1170129) exhibited greater adsorption rates for HNA compared to their non-magnetic counterparts. cranfield.ac.ukresearch-nexus.net This improvement is attributed to magnetite competing with inhibition sites on the carrier material, which facilitates more efficient HNA removal. cranfield.ac.ukresearch-nexus.net For instance, the maximum adsorption capacity of magnetite-enriched zeolite was found to be 0.45 mmol of HNA per gram of adsorbent. cranfield.ac.ukresearch-nexus.net

| Adsorbent Material | Adsorption Capacity (mmol HNA/g) | Reference |

|---|---|---|

| Sugarcane Biochar (SB) | 0.43 | cranfield.ac.uk |

| Wheat Straw Biochar (WSB) | 0.42 | cranfield.ac.uk |

| Rice Husk Biochar (RHB) | 0.42 | cranfield.ac.uk |

| Magnetite | 0.47 | cranfield.ac.uk |

| Magnetite-Enriched Zeolite | 0.45 | cranfield.ac.ukresearch-nexus.net |

| Zeolite, Montmorillonite, Magnetite (un-modified) | ~0.44 | researchgate.net |

Influence of Environmental Factors on Adsorption (e.g., pH, Concentration)

The adsorption of this compound is significantly influenced by environmental factors, particularly the pH of the solution and the initial concentration of the contaminant. cranfield.ac.uk

Effect of pH: The pH of the aqueous solution plays a critical role in the adsorption capacity of various materials for HNA. cranfield.ac.uk Experimental studies assessing pH values from 3 to 8 show that adsorption is greatest at a low, acidic pH of 3. cranfield.ac.ukresearchgate.net As the pH increases above 3.5, the sorption of HNA begins to decrease, and the reduction in adsorption capacity starts to plateau at a pH greater than 6. cranfield.ac.ukresearchgate.netnih.gov This pH-dependent behavior is typical for anions that interact with metal oxide surfaces through ligand exchange. nih.gov At low pH, there is an increased ligand exchange at the anionic hydroxyl group, which promotes adsorption. researchgate.net

Effect of Concentration: The initial concentration of HNA also affects adsorption efficiency. cranfield.ac.uk As the initial concentration of HNA increases, the fraction of the compound that is adsorbed decreases. cranfield.ac.uk This trend indicates that the active adsorption sites on the materials become saturated at higher contaminant concentrations, after which no further significant adsorption can occur without regeneration of the adsorbent. cranfield.ac.uk For example, at a high initial concentration of 0.32 mmol/L, the adsorption efficiency for sugarcane biochar was 0.40 mmol/g, which increased to 0.44 mmol/g after enrichment with magnetite. cranfield.ac.uk

Mechanisms of Sorption (e.g., Surface Complexation, Hydrogen Bonding)

The primary mechanism driving the adsorption of this compound onto materials like biochar, zeolite, and magnetite is chemisorption. cranfield.ac.ukresearch-nexus.net This is evidenced by kinetic data consistently fitting the pseudo-second-order model for all tested materials, which suggests a chemical reaction between the HNA molecules and the adsorbent surface. cranfield.ac.ukresearch-nexus.net

More detailed spectroscopic studies on the interaction between HNA and goethite, an iron oxyhydroxide, provide further insight into the specific mechanisms. nih.gov These studies suggest that the dominant mode of sorption is surface complexation through a bidentate structure. nih.gov This complex involves both the carboxylate and the phenolate (B1203915) functional groups of the HNA molecule binding to the adsorbent surface. nih.gov

The HNA molecule itself contains an intramolecular hydrogen bond between its carboxyl and hydroxyl groups, which influences its interaction with surfaces. nih.gov At a lower pH of around 4, a secondary sorption mechanism may occur where the HNA molecule binds via the carboxylate group, while the phenolic group remains involved in its internal hydrogen bond or forms a hydrogen bond with the solvent or surface hydroxyl groups. nih.gov The introduction of magnetite into biochar was found to reduce intra-particle diffusion, possibly due to the blocking of pores within the adsorbent particles. cranfield.ac.ukresearch-nexus.net

Environmental Toxicology and Risk Assessment

Developmental Toxicity in Aquatic Organisms (e.g., Medaka Embryos)

This compound has been identified as a developmental toxicant in aquatic organisms. nih.govresearchgate.net Studies using Japanese medaka (Oryzias latipes) embryos have characterized the toxicity of several hydroxynaphthoic acid (HNA) isomers, which are common transformation products of PAHs found in contaminated sediments. nih.govnih.gov

Among the isomers tested, this compound (1H2NA) was found to be the most toxic. nih.govnih.gov The rank order of toxicity for the different isomers was determined to be: this compound > 2-hydroxy-1-naphthoic acid > 2-hydroxy-3-naphthoic acid > 6-hydroxy-2-naphthoic acid. nih.govnih.gov

Exposure to this compound led to specific and pronounced abnormalities in the circulatory system of the developing medaka embryos. nih.govnih.gov The most common teratogenic effects observed were pericardial edema (swelling around the heart) and the formation of a tube heart. nih.govnih.gov These circulatory abnormalities are consistent with typical PAH toxicity and were observed to follow the induction of the CYP1A enzyme, a biomarker of exposure to such contaminants. nih.govnih.gov The use of medaka embryos in these studies provides a statistically robust platform for toxicity analysis and supports efforts to reduce adult animal testing. nih.gov

| HNA Isomer | Toxicity Ranking | Observed Developmental Effects | Reference |

|---|---|---|---|

| This compound (1H2NA) | 1 (Most Toxic) | Pericardial edema, tube heart | nih.govnih.gov |

| 2-hydroxy-1-naphthoic acid (2H1NA) | 2 | Circulatory abnormalities | nih.govnih.gov |

| 2-hydroxy-3-naphthoic acid (2H3NA) | 3 | Circulatory abnormalities | nih.govnih.gov |

| 6-hydroxy-2-naphthoic acid (6H2NA) | 4 (Least Toxic) | Circulatory abnormalities | nih.govnih.gov |

Considerations for Wastewater Treatment

The characteristics of this compound—namely its status as a toxic PAH breakdown product and its high mobility in water—necessitate its removal from industrial wastewater and runoff from contaminated soils. cranfield.ac.uk The goal of treatment is to reduce the toxicity of wastewaters before they are released into the environment. cranfield.ac.uk

Adsorption using low-cost and readily available materials has been identified as an attractive and effective method for wastewater treatment targeting HNA. cranfield.ac.ukresearch-nexus.net Biochars, particularly those enriched with magnetite, represent a promising strategy for remediating contaminated wastewaters. research-nexus.net These materials can be used in treatment facilities or applied as soil additives to manage runoff. cranfield.ac.uk The process of concentrating the pollutant onto a solid phase, like biochar, could also facilitate a safer disposal route for the contaminant, such as incineration. cranfield.ac.uk The development of "designer biochars," where materials are synthesized to target specific pollutants, could further enhance the efficiency of environmental cleanup efforts. research-nexus.net

Advanced Analytical and Spectroscopic Characterization of 1 Hydroxy 2 Naphthoic Acid

Spectroscopic Investigations

Spectroscopic analysis is fundamental to understanding the chemical nature of 1-hydroxy-2-naphthoic acid. Techniques ranging from infrared and UV-Visible to nuclear magnetic resonance and mass spectrometry have been employed to probe its molecular architecture.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes within a molecule. The spectra of this compound have been recorded and analyzed in the solid phase, typically in the region of 4000–400 cm⁻¹. niscpr.res.inresearchgate.net

In the FT-IR spectrum, characteristic bands corresponding to the O-H and C=O stretching vibrations are of particular interest. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group leads to distinct vibrational signatures. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to assign the observed vibrational frequencies with high accuracy. These studies have also investigated the dimeric structure of this compound, which is formed through hydrogen bonding between the carboxylic acid groups of two molecules. The formation of this dimer results in noticeable shifts in the O-H and C=O stretching bands in the vibrational spectra. niscpr.res.inresearchgate.net

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, aiding in the comprehensive vibrational analysis of the molecule. niscpr.res.inresearchgate.net

Table 1: Key FT-IR Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | Broad, ~3000 |

| O-H (Phenolic) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1680 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

Note: The exact wavenumbers can vary based on the sample preparation and whether the molecule is in a monomeric or dimeric state.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. niscpr.res.inacs.org The absorption maxima (λmax) are influenced by the solvent and the concentration of the analyte. acs.org

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been conducted to investigate the UV-Vis absorption spectra and the major contributions to the electronic transitions. niscpr.res.in Experimental investigations have shown that the photophysical properties of this compound are dependent on factors such as pH and temperature. acs.org For instance, at a pH of 13, a large Stokes shifted emission is observed, which is attributed to species undergoing excited-state intramolecular proton transfer. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the hydroxyl and carboxylic acid groups. chemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm).

Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.82 | singlet | - |

| H-8 | ~8.57 | doublet | 8.68 |

| H-4 | ~7.99 | triplet | 9.08 |

| H-5 | ~7.86 | triplet | 7.76 |

| H-6 | ~7.56 | multiplet | - |

| H-7 | ~7.36 | multiplet | - |

| H-3 | ~7.22 | multiplet | - |

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

Table 3: ¹³C NMR Chemical Shifts for this compound in DMSO

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 172.99 |

| C-1 | 160.78 |

| C-4a | 135.26 |

| C-5 | 131.99 |

| C-8 | 129.19 |

| C-7 | 128.47 |

| C-6 | 125.39 |

| C-8a | 125.02 |

| C-3 | 123.81 |

| C-4 | 119.33 |

| C-2 | 108.52 |

Data sourced from ChemicalBook. chemicalbook.com

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

MS-MS Fragmentation: Tandem mass spectrometry (MS-MS) has been used to study the fragmentation of this compound. In a typical experiment using a negative ionization mode, the precursor ion [M-H]⁻ has a mass-to-charge ratio (m/z) of 187.0401. nih.gov The collision-induced dissociation (CID) of this precursor ion leads to several fragment ions.

Table 4: Top 5 Peaks in the MS-MS Spectrum of this compound

| Precursor m/z | Precursor Adduct | Fragment m/z | Relative Intensity |

| 187.0401 | [M-H]⁻ | 143.0496 | 999 |

| 115.0545 | 774 | ||

| 72.0212 | 6 | ||

| 145.0302 | 5 | ||

| 112.0186 | 5 |

Data sourced from PubChem. nih.gov

While specific Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry data for this compound is not extensively detailed in the provided context, this technique is generally suitable for the analysis of non-volatile organic molecules. In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and the generation of intact molecular ions.

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light or other electromagnetic radiation. This compound exhibits fluorescence, and its photophysical properties have been investigated through both steady-state and time-domain fluorescence measurements. acs.org

The fluorescence of this compound is dependent on its concentration, the nature of the solvent, pH, and the excitation wavelength. acs.org This suggests the formation of different emitting species in various media. acs.org As mentioned in the UV-Visible spectroscopy section, at high pH, the molecule undergoes excited-state intramolecular proton transfer, leading to a large Stokes shift in its emission spectrum. acs.org

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. Single-crystal X-ray diffraction studies have been conducted on this compound, revealing its crystal structure and packing arrangement.

A new polymorph of this compound has been identified and characterized. nih.govresearchgate.net This polymorph was obtained during co-crystallization experiments. nih.gov The crystallographic data for this new form have been determined.

Table 5: Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a | 6.9798 Å |

| b | 3.8107 Å |

| c | 32.790 Å |

| α | 90.00° |

| β | 93.901° |

| γ | 90.00° |

Data sourced from PubChem, referencing an article by Zhang et al. nih.gov

These studies are crucial for understanding the solid-state properties of this compound, including its polymorphism, which can have significant implications for its physical and chemical properties.

Single-Crystal X-ray Diffraction (SXRD) for Crystal Structure Elucidation

Single-crystal X-ray diffraction (SXRD) has been instrumental in determining the definitive three-dimensional structure of this compound. A known polymorph of the compound crystallizes in the monoclinic P 1 21/n 1 space group. nih.gov Detailed structural analysis provides precise unit cell dimensions and reveals the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govresearchgate.net This foundational data is critical for understanding the compound's physicochemical properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 6.9798 Å |

| b | 3.8107 Å |

| c | 32.790 Å |

| α | 90.00° |

| β | 93.901° |

| γ | 90.00° |

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is a primary technique for investigating polymorphism, as each crystalline form produces a unique diffraction pattern that serves as a distinct fingerprint. creative-biostructure.com Research has identified a new, more stable polymorph of this compound (Form II) during co-crystallization experiments. researchgate.netnih.gov PXRD was used to characterize both the previously known form (Form I) and the new polymorph. researchgate.net By comparing the diffraction patterns, researchers can confirm the existence of different solid-state forms and monitor phase transformations under various conditions. creative-biostructure.comamericanpharmaceuticalreview.com The thermodynamic relationship between the two forms was established as monotropic, with the new form being the more stable one. nih.gov

Thermal Analysis Techniques

Thermal analysis methods provide essential information about the physical and chemical properties of materials as a function of temperature. For this compound, techniques like TGA and DSC are vital for assessing thermal stability and characterizing its polymorphic forms.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of this compound. Studies involving the characterization of its polymorphs have utilized TGA as a key analytical tool. researchgate.net The technique measures the change in mass of the sample as it is heated, indicating the temperatures at which degradation or decomposition occurs. This data is crucial for determining the upper-temperature limit for the handling and storage of the compound.

Differential Scanning Calorimetry (DSC) for Polymorph Characterization

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying and characterizing polymorphs by measuring the difference in heat flow between a sample and a reference as a function of temperature. shimadzu.comtainstruments.com DSC analysis of this compound has been used to determine the melting points of its different crystalline forms and to investigate their thermodynamic relationship. researchgate.netnih.gov Since different polymorphs have distinct melting points and enthalpies of fusion, DSC can effectively distinguish between them. europeanpharmaceuticalreview.com For instance, the newly discovered stable polymorph (Form II) was characterized using DSC, which helped establish its monotropic relationship with the known form. researchgate.netnih.gov

| Polymorph | Melting Point (°C) | Reference |

|---|---|---|

| Form I | ~195-200 (dec.) | sigmaaldrich.com |

| Form II | Data from specific studies on Form II would be inserted here. | researchgate.netnih.gov |